1H-imidazol-2-yl(pyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazol-2-yl(pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6,8,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKRKXXHKDRMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=NC=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Imidazol 2 Yl Pyridin 3 Yl Methanol and Its Analogs
Retrosynthetic Analysis of 1H-Imidazol-2-yl(pyridin-3-yl)methanol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, several disconnections can be envisioned, leading to different synthetic pathways.
A primary disconnection can be made at the carbon-carbon bond between the hydroxymethyl bridge and one of the heterocyclic rings. For instance, disconnecting the bond to the imidazole (B134444) ring suggests a nucleophilic imidazole equivalent and an electrophilic pyridine-containing fragment. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection of the C2-C(methanol) bond of the imidazole ring. This approach points to a 2-lithio-1H-imidazole or a related nucleophile reacting with pyridine-3-carboxaldehyde.
Pathway B: Disconnection of the C3-C(methanol) bond of the pyridine (B92270) ring. This strategy would involve a 3-lithiopyridine or a Grignard reagent derived from 3-halopyridine, which would then react with imidazole-2-carboxaldehyde.
Another key retrosynthetic strategy involves the functional group interconversion of the alcohol to a ketone. This simplifies the target molecule to (1H-imidazol-2-yl)(pyridin-3-yl)methanone. This ketone can then be disconnected at the C-C bond between the carbonyl group and one of the rings, suggesting a coupling reaction between a pyridine derivative and an imidazole derivative. This ketone precursor can then be reduced to the target alcohol in the final step.
These retrosynthetic approaches form the basis for the various synthetic methodologies discussed in the following sections.
Classical Synthetic Approaches to Imidazole-Pyridine Systems
Classical synthetic methods for constructing the imidazole-pyridine scaffold often involve the stepwise formation of one or both heterocyclic rings and the subsequent introduction of the linking hydroxymethyl group.
Condensation Reactions for Imidazole Ring Formation
The formation of the imidazole ring is a well-established process in heterocyclic chemistry, with several named reactions being applicable. One of the most common methods is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org In the context of synthesizing this compound, pyridine-3-carboxaldehyde could serve as the aldehyde component.
The general reaction is as follows: Glyoxal (B1671930), pyridine-3-carboxaldehyde, and two equivalents of ammonia can condense to form 2-(pyridin-3-yl)-1H-imidazole. This reaction proceeds through the formation of a diimine from glyoxal and ammonia, which then condenses with the aldehyde. wikipedia.org
| Reactants | Reagents/Conditions | Product | Reference |
| Glyoxal, Pyridine-3-carboxaldehyde, Ammonia | Varies (e.g., heating) | 2-(pyridin-3-yl)-1H-imidazole | wikipedia.org |
This approach builds the imidazole ring with the pyridine substituent already in place at the 2-position.
Coupling Reactions for Pyridine Ring Integration
Alternatively, if the imidazole ring is pre-formed, the pyridine moiety can be introduced via various cross-coupling reactions. These methods typically involve the coupling of a halogenated pyridine with an organometallic imidazole derivative or vice-versa.
One such approach is the Suzuki-Miyaura coupling , which involves the reaction of a boronic acid with an organic halide in the presence of a palladium catalyst. For instance, 2-bromo-1H-imidazole can be coupled with pyridine-3-boronic acid. researchgate.netnih.gov
| Imidazole Derivative | Pyridine Derivative | Catalyst/Base | Product | Reference |
| 2-Bromo-1H-imidazole | Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(pyridin-3-yl)-1H-imidazole | researchgate.net |
The Negishi coupling provides another powerful tool for C-C bond formation, utilizing an organozinc reagent and an organic halide with a palladium or nickel catalyst. organic-chemistry.orgnih.gov A 2-pyridylzinc reagent can be coupled with a halogenated imidazole. organic-chemistry.org
| Imidazole Derivative | Pyridine Derivative | Catalyst | Product | Reference |
| 2-Chloro-1H-imidazole | 3-Pyridylzinc chloride | Pd(PPh₃)₄ | 2-(pyridin-3-yl)-1H-imidazole | nih.govresearchgate.net |
The Sonogashira coupling offers a route through an alkyne intermediate. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. organic-chemistry.org For example, 3-bromopyridine (B30812) can be coupled with 2-ethynyl-1H-imidazole. The resulting alkyne can then be hydrated to the corresponding ketone and subsequently reduced. scirp.orgscirp.orgresearchgate.net
| Imidazole Derivative | Pyridine Derivative | Catalyst/Conditions | Intermediate | Reference |
| 2-Ethynyl-1H-imidazole | 3-Bromopyridine | Pd(PPh₃)₄, CuI, Et₃N | 2-(Pyridin-3-ylethynyl)-1H-imidazole | scirp.orgscirp.org |
Introduction of the Hydroxymethyl Moiety
The final step in many synthetic routes to this compound is the introduction of the hydroxymethyl group. This is most commonly achieved through the reduction of the corresponding ketone, (1H-imidazol-2-yl)(pyridin-3-yl)methanone. nih.gov
The ketone precursor can be synthesized via the methods described in the previous section (e.g., hydration of an alkyne from a Sonogashira coupling) or through other routes such as a Friedel-Crafts-type acylation.
Once the ketone is obtained, it can be reduced to the desired alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation. nih.gov
| Starting Material | Reducing Agent/Solvent | Product | Reference |
| (1H-imidazol-2-yl)(pyridin-3-yl)methanone | NaBH₄ / Methanol (B129727) | This compound | nih.gov |
Alternatively, the hydroxymethyl group can be introduced directly via a Grignard reaction. For example, the reaction of 3-pyridylmagnesium bromide with imidazole-2-carboxaldehyde would yield the target molecule directly.
Modern Catalytic Methods in Synthesis
Modern synthetic chemistry heavily relies on catalytic methods, particularly those involving transition metals, to achieve efficient and selective bond formations.
Transition Metal-Catalyzed C-C and C-N Bond Formations
As outlined in section 2.2.2, transition metal-catalyzed cross-coupling reactions are pivotal in forming the C-C bond that links the imidazole and pyridine rings. Palladium-catalyzed reactions such as Suzuki, Negishi, and Sonogashira are the most prominent. researchgate.netorganic-chemistry.orgorganic-chemistry.org These reactions offer high yields and good functional group tolerance.
Recent advancements in catalyst design, including the development of more active and stable palladium complexes with specialized ligands (e.g., phosphine-based ligands), have further expanded the scope and efficiency of these coupling reactions. nih.govresearchgate.net
In addition to C-C bond formation, transition metal catalysis can also be employed for C-N bond formation in the construction of the imidazole ring itself or in attaching substituents to the nitrogen atoms of the heterocycles. For instance, copper-catalyzed reactions are often used for N-arylation.
The choice of catalyst and reaction conditions is crucial and often needs to be optimized for specific substrates. The following table summarizes typical catalysts used in these cross-coupling reactions.
| Coupling Reaction | Typical Catalyst | Ligand (if applicable) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos | researchgate.netnih.gov |
| Negishi | Pd₂(dba)₃, NiCl₂(dppe) | P(o-tol)₃ | organic-chemistry.orgnih.gov |
| Sonogashira | Pd(PPh₃)₄, CuI | PPh₃ | scirp.orgscirp.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze chemical transformations, thereby avoiding the use of often toxic and expensive metal catalysts. For the synthesis of this compound and its analogs, organocatalytic strategies can be envisioned to facilitate the key carbon-carbon bond formation between the imidazole and pyridine moieties.
A plausible organocatalytic route is the asymmetric cross-aldol reaction between a suitable imidazole derivative and pyridine-3-carboxaldehyde. Takemoto-type thiourea (B124793) catalysts, which act as bifunctional catalysts through hydrogen bonding, are effective in promoting such reactions. nih.govmdpi.com In a hypothetical application, the catalyst would simultaneously activate the electrophilic aldehyde and orient the nucleophilic imidazole partner to facilitate a stereocontrolled addition. The reaction would likely involve an enolate intermediate generated from an activated imidazole precursor.
Another potential approach is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts. NHCs are known to catalyze benzoin (B196080) and Stetter-type reactions. In this context, an NHC could catalyze the addition of an imidazole-2-carboxaldehyde to a pyridine derivative or, more commonly, facilitate the umpolung (reversal of polarity) of pyridine-3-carboxaldehyde, enabling it to act as a nucleophile that adds to an electrophilic imidazole species.
The effectiveness of these approaches would depend on the specific substrates and the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.
Table 1: Potential Organocatalysts for Synthesis of this compound Analogs This table is based on catalysts used for analogous transformations.
| Catalyst Type | Example Catalyst | Proposed Reaction | Potential Advantages |
| Thiourea | Takemoto's Catalyst | Asymmetric cross-aldol reaction | High enantioselectivity, mild conditions |
| N-Heterocyclic Carbene (NHC) | Imidazolium-based NHCs | Stetter or Benzoin-type reaction | Umpolung reactivity, versatile |
| Proline Derivatives | L-Proline | Aldol (B89426) or Mannich-type reaction | Readily available, mimics enzyme catalysis |
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize enantiomerically pure this compound is of significant importance.
Chiral Auxiliary-Based Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of this compound, a chiral auxiliary could be attached to either the imidazole or the pyridine precursor. A well-established strategy involves the use of Evans oxazolidinone auxiliaries. For instance, a carboxylic acid derivative of pyridine could be coupled to an Evans auxiliary. The resulting imide can then undergo a diastereoselective reduction of the ketone or an aldol-type addition to an imidazole electrophile, with the stereochemical outcome dictated by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule.
Another widely used class of auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.gov These can be used to form chiral amides that direct the stereoselective alkylation or addition at the α-position. nih.gov This strategy would be applicable to a precursor where the carbon destined to become the carbinol center is part of a carboxylic acid derivative.
Table 2: Common Chiral Auxiliaries and Their Applicability This table presents common auxiliaries and their potential application to the target synthesis based on established methodologies.
| Chiral Auxiliary | Attachment Point | Key Reaction | Diastereomeric Ratio (Typical) |
| Evans Oxazolidinones | Pyridine-3-carboxylic acid | Diastereoselective aldol addition | >95:5 |
| Pseudoephedrine/Pseudoephenamine | Pyridine-3-carboxylic acid | Diastereoselective α-alkylation | >90:10 |
| (1S)-(-)-2,10-Camphorsultam | Imidazole-2-carboxylic acid | Asymmetric Diels-Alder or alkylation | >98:2 |
| 8-Phenylmenthol | Pyridine-3-glyoxylic acid | Asymmetric ene reaction | Up to 90:10 |
Asymmetric Catalysis for Enantiomeric Control
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach avoids the need for stoichiometric chiral auxiliaries and the associated protection/deprotection steps.
One of the most direct catalytic asymmetric routes to this compound would be the enantioselective addition of a 2-organometallic imidazole reagent to pyridine-3-carboxaldehyde. For example, a 2-imidazolylzinc species could be added to the aldehyde in the presence of a chiral amino alcohol ligand. Such methods have been successful in the synthesis of enantioenriched diaryl- and aryl heteroaryl-methanols. researchgate.net
Alternatively, the synthesis can proceed via the asymmetric reduction of the corresponding ketone, (1H-imidazol-2-yl)(pyridin-3-yl)methanone. Ruthenium-diphosphine-diamine catalysts are highly effective for the asymmetric hydrogenation of heteroaromatic ketones, often providing excellent yields and enantioselectivities (>99% ee). rsc.org This two-step approach—synthesis of the prochiral ketone followed by asymmetric reduction—is a robust and scalable strategy for accessing the chiral alcohol.
Recent advances in asymmetric multicomponent reactions also offer a powerful strategy. A chiral phosphoric acid catalyst, for instance, could enable a three-component reaction between a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide to build a related chiral imidazo[1,2-a]pyridine (B132010) scaffold, demonstrating the potential for complex, one-pot asymmetric syntheses in this chemical space. nih.gov
Table 3: Exemplary Asymmetric Catalytic Systems for Analogous Transformations Data is derived from literature on the synthesis of analogous chiral heteroaryl alcohols.
| Reaction Type | Catalyst/Ligand | Substrates | Solvent | Yield (%) | ee (%) |
| Asymmetric Addition | Zn(OTf)₂ / (-)-N-methylephedrine | Heteroaryl-Zn + Aryl-CHO | Toluene | 85-95 | >90 |
| Asymmetric Hydrogenation | RuCl₂(diphosphine)(diamine) | Heteroaryl Ketone | Methanol | >95 | >99 |
| Asymmetric C-H Alkenylation | [Ir(cod)Cl]₂ / Chiral Diene | Secondary Alcohol + Alkyne | THF | 70-90 | 90-99 |
| Asymmetric Aldol Reaction | Takemoto's Catalyst | Aryl Ketone + CF₃-Ketone Hydrate | Toluene | 80-95 | 85-97 |
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.
For the synthesis of this compound and its analogs, several green strategies can be implemented. The use of water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Microwave-assisted synthesis in aqueous media has been shown to accelerate reaction rates and improve yields for the synthesis of related imidazo[1,2-a]pyridines, offering a green alternative to conventional heating. iosrjournals.org
Furthermore, the use of heterogeneous, recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), can replace homogeneous catalysts that are often difficult to separate from the reaction mixture. researchgate.net Ultrasound-assisted synthesis in water is another energy-efficient technique that can promote reactions without the need for metal catalysts or harsh conditions. organic-chemistry.org These green methodologies not only minimize environmental impact but also often lead to more efficient and cost-effective synthetic processes.
Based on a thorough review of available scientific literature, detailed experimental data specifically for the compound This compound is not sufficiently available to construct the comprehensive analysis requested. While research exists for structurally related compounds—such as other isomers, substituted imidazoles, and pyridinyl derivatives—the strict requirement to focus solely on "this compound" cannot be met with the required scientific rigor and detail for the specified outline.
Specifically, dedicated research publications containing the following experimental data for this exact compound could not be located:
Single Crystal X-Ray Diffraction Data: Necessary for a detailed discussion of the solid-state structure, including crystalline packing, specific intermolecular interactions (hydrogen bonding, π-π stacking), and precise conformational analysis (Section 3.1).
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Data: While basic NMR data might exist in chemical databases, comprehensive 1D and 2D NMR experimental results (HSQC, HMBC, NOESY) required for a thorough solution-state structural assignment were not found in peer-reviewed literature (Section 3.2.1).
Dynamic NMR Studies: No publications detailing dynamic NMR experiments to investigate rotational barriers or tautomerism specific to this molecule were identified (Section 3.2.2).
Vibrational Spectroscopy Data: Detailed experimental and assigned IR and Raman spectra for functional group analysis could not be sourced from the literature (Section 3.3).
Without this foundational, compound-specific data, generating a scientifically accurate and thorough article that adheres strictly to the provided outline is not possible. Constructing the article would require speculation or the inappropriate use of data from related but distinct molecules, which would violate the core instructions of accuracy and specificity.
Therefore, the requested article on the "Advanced Structural Elucidation and Spectroscopic Characterization" of this compound cannot be generated at this time.
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of 1H-imidazol-2-yl(pyridin-3-yl)methanol. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in elucidating the molecule's composition and connectivity.
While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pattern can be predicted based on the known behavior of its constituent imidazole (B134444) and pyridine (B92270) rings. The molecular formula of the compound is C₉H₉N₃O, with a monoisotopic mass of 175.0746 g/mol . In a typical mass spectrum, a prominent molecular ion peak [M]⁺ would be expected at m/z 175.
The fragmentation of substituted imidazoles often involves the decomposition of the imidazole ring, commonly through the loss of hydrogen cyanide (HCN). researchgate.net For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the methylene (B1212753) bridge and the pyridine or imidazole ring.
A primary fragmentation step could be the loss of a hydroxyl radical (•OH), leading to a stable cation at m/z 158. Another significant fragmentation could be the cleavage of the C-C bond between the two heterocyclic rings, resulting in fragments corresponding to the pyridinylmethyl cation or the imidazolyl cation. The fragmentation of the pyridinemethanol moiety is also a key consideration. For instance, 3-pyridinemethanol (B1662793) can lose a hydrogen atom to form a prominent ion. nih.gov
Predicted mass spectrometry data for the structural isomer, 1H-imidazol-2-yl(pyridin-2-yl)methanol, can offer comparative insights. The predicted m/z values for various adducts of this isomer are presented in the table below. uni.lu It is anticipated that the 3-pyridyl isomer would exhibit a similar pattern.
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 176.08183 |
| [M+Na]⁺ | 198.06377 |
| [M-H]⁻ | 174.06727 |
| [M+H-H₂O]⁺ | 158.07181 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption and emission spectroscopy provide valuable information about the electronic transitions within this compound. These techniques are sensitive to the molecular environment and the presence of chromophores and fluorophores.
The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic systems of both the imidazole and pyridine rings. Imidazole itself exhibits absorption in the UV region. nist.gov Similarly, pyridine has characteristic absorption maxima around 202 nm and 254 nm. sielc.com The conjugation between the two heterocyclic rings, facilitated by the methanol (B129727) bridge, is likely to result in a redshift of the absorption bands compared to the individual parent heterocycles. Studies on related imidazole derivatives have shown characteristic absorption peaks between 209 nm and 282 nm in methanol solutions. mdpi.com
Fluorescence spectroscopy can reveal information about the emission properties of the compound. While many simple imidazole derivatives are not strongly fluorescent, the fluorescence of related systems like imidazo[1,2-a]pyridines has been studied. nih.gov These studies indicate that substitutions on the heterocyclic rings can significantly influence the fluorescence intensity and emission wavelengths. For this compound, it is plausible that it may exhibit fluorescence, with the emission spectrum being sensitive to solvent polarity and pH.
The following table summarizes the expected spectroscopic properties based on data from related compounds.
| Spectroscopic Property | Expected Characteristic | Reference Compound/System |
|---|---|---|
| UV Absorption (λmax) | Likely in the 260-300 nm range | Imidazole and Pyridine derivatives sielc.commdpi.com |
| Fluorescence Emission | Potentially fluorescent, sensitive to environment | Imidazo[1,2-a]pyridine (B132010) derivatives nih.gov |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination
The central carbon atom of the methanol bridge in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying these chiral molecules and determining the enantiomeric excess (ee) of a sample.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of enantiomers will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at wavelengths corresponding to electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess. While specific CD spectral data for this compound is not available, the presence of chromophoric imidazole and pyridine rings suggests that it would be CD-active if synthesized in an enantiomerically enriched form.
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon, known as optical rotation, is also characteristic of chiral substances. An ORD spectrum provides information about the stereochemistry of the molecule and can be used to determine the enantiomeric excess.
For chiral alcohols, derivatization is sometimes employed to enhance the chiroptical signals for more accurate ee determination. nih.gov However, the inherent chirality of this compound makes it a direct candidate for analysis by these techniques. The principles of these methods are fundamental in the characterization of chiral pyridyl alcohols. scilit.com
The table below outlines the application of chiroptical techniques for this compound.
| Technique | Application | Expected Outcome |
|---|---|---|
| Circular Dichroism (CD) | Determination of enantiomeric excess and absolute configuration. | A characteristic CD spectrum with Cotton effects for an enantiomerically enriched sample. |
| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation across a range of wavelengths to determine ee. | A specific rotation value at a given wavelength and solvent for a pure enantiomer. |
Chemical Reactivity and Functionalization of 1h Imidazol 2 Yl Pyridin 3 Yl Methanol
Reactivity of the Hydroxyl Group
The secondary hydroxyl group in 1H-imidazol-2-yl(pyridin-3-yl)methanol is a key site for functionalization, participating in reactions typical of alcohols, such as etherification, esterification, oxidation, and dehydration. The electronic properties of the attached imidazole (B134444) and pyridine (B92270) rings can influence the reactivity of this hydroxyl group.
The hydroxyl group can be readily converted into ethers and esters under appropriate conditions. These reactions are fundamental for modifying the molecule's polarity, solubility, and biological activity.
Etherification typically proceeds via a Williamson-type synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. While specific studies on this compound are not extensively documented, analogous reactions with heterocyclic alcohols are well-established. For instance, the N-alkylation of imidazoles often occurs in the presence of a base and an alkyl halide, and similar conditions can be adapted for O-alkylation of the hydroxyl group, though selectivity can be a challenge.
Esterification can be achieved through several methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis or with the aid of coupling agents. The reaction of alcohols with acid anhydrides, often in the presence of a base like pyridine, is a common and efficient method for ester formation.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| Nicotinic acid | Methanol (B129727) | Methyl nicotinate | Concentrated H₂SO₄ (catalyst) | High | researchgate.net |
| Benzoic anhydride | Methanol | Methyl benzoate | Pyridine | Not specified | libretexts.org |
This table presents data for analogous esterification reactions to illustrate the general principles.
Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, (1H-imidazol-2-yl)(pyridin-3-yl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.
Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese dioxide (MnO₂), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). For heterocyclic alcohols, milder conditions are often preferred to avoid over-oxidation or side reactions with the aromatic rings. The synthesis of related (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been achieved from an aromatic aldehyde and o-phenylenediamine, indicating the stability of the resulting ketone structure. researchgate.net
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| Aryl/heteroaryl thiazol-2-ylmethanols | H₂SO₄ in dimethoxyethane-water | Corresponding ketone | Good | researchgate.net |
| (1-Methyl-1H-imidazol-2-yl)methanol derivatives | Not specified | Corresponding carbonyl compounds | Not specified | jst.go.jp |
This table provides examples of oxidation reactions of analogous heterocyclic methanols.
The dehydration of this compound would lead to the formation of an alkene through the elimination of a water molecule. This reaction is typically acid-catalyzed and proceeds via a carbocation intermediate. The stability of the resulting alkene and the reaction conditions will influence the feasibility and outcome of this pathway.
For secondary alcohols, dehydration generally occurs at temperatures between 100°C and 140°C in the presence of a strong acid like sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The mechanism for secondary alcohols is typically E1. youtube.com Given the structure of this compound, dehydration would result in a highly conjugated system, which could favor the reaction. However, the acidic conditions required for dehydration might also lead to side reactions on the imidazole or pyridine rings.
| Alcohol Type | Catalyst | Temperature (°C) | Mechanism | Reference |
| Secondary Alcohol | Strong Acid (e.g., H₂SO₄) | 100 - 140 | E1 | libretexts.orglibretexts.org |
| Tertiary Alcohol | Strong Acid (e.g., H₂SO₄) | 25 - 80 | E1 | libretexts.orglibretexts.org |
| Primary Alcohol | Strong Acid (e.g., H₂SO₄) | 170 - 180 | E2 | libretexts.orglibretexts.org |
This table outlines general conditions for the dehydration of different types of alcohols.
Reactivity of the Imidazole Ring
The imidazole ring in this compound is an aromatic heterocycle that can undergo various reactions, including electrophilic aromatic substitution and reactions at the nitrogen atoms. The presence of the pyridylmethanol substituent at the 2-position influences the regioselectivity of these reactions.
The imidazole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the C4 or C5 positions. The C2 position is less favored for electrophilic substitution. The specific position of substitution can be influenced by the nature of the substituent at C2 and the reaction conditions.
Bromination is a common electrophilic aromatic substitution reaction. For instance, direct bromination of 2-nitroimidazole (B3424786) with N-bromosuccinimide (NBS) results in the formation of 4,5-dibromo-2-nitroimidazole. rsc.org Selective monobromination of substituted imidazoles at the 5-position has also been achieved using NBS at low temperatures. youtube.com
| Imidazole Derivative | Reagent | Product | Conditions | Reference |
| 2-Nitroimidazole | N-Bromosuccinimide (2 equiv.) | 4,5-Dibromo-2-nitroimidazole | DMF | rsc.org |
| Substituted Imidazole | N-Bromosuccinimide (slight excess) | 5-Bromo-imidazole derivative | 15°C | youtube.com |
This table provides examples of electrophilic bromination of substituted imidazoles.
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. In an unsymmetrical imidazole like this compound, alkylation can potentially occur at either of the two nitrogen atoms, leading to a mixture of N1 and N3 isomers. The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituent at C2, the nature of the alkylating agent, and the reaction conditions (e.g., neutral or basic). otago.ac.nz
N-Alkylation is typically carried out using an alkyl halide in the presence of a base. A variety of bases and solvent systems have been employed for the N-alkylation of imidazoles, including potassium hydroxide (B78521) on alumina (B75360) and aqueous sodium hydroxide with a surfactant. ciac.jl.cnlookchem.com
| Imidazole Derivative | Alkylating Agent | Base/Solvent | Product(s) | Yield (%) | Reference |
| Imidazole | Alkyl halides | KOH/Al₂O₃ | N-Alkyl imidazoles | Good | ciac.jl.cn |
| Benzimidazoles/Imidazoles | Alkyl halides | 50% aq. NaOH-SDS | N-1 Alkylated products | 78-96 | lookchem.com |
This table summarizes general conditions and outcomes for the N-alkylation of imidazoles.
N-Acylation involves the reaction of the imidazole with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylimidazole. These N-acylimidazoles are themselves reactive acylating agents and are often used as intermediates in synthesis. nih.govgoogle.com The acylation of imidazoles can be achieved under various conditions, and the resulting N-acylimidazoles are known to be effective in acyl transfer reactions. nih.gov
| Imidazole Derivative | Acylating Agent | Product | Application | Reference |
| Imidazole | Ketene | 1-Acetylimidazole | Acylating agent | google.com |
| Imidazoles | Carboxylic Anhydride | N-Acylimidazoles | Acylating agent | google.com |
This table illustrates the formation and utility of N-acylimidazoles.
Metalation and Lithiation of Imidazole
The imidazole ring in this compound possesses several sites susceptible to metalation, primarily dictated by the acidity of the protons attached to nitrogen and carbon atoms. The N-H proton of the imidazole ring is the most acidic site and will be readily deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium, n-BuLi) or lithium amides like lithium diisopropylamide (LDA) to form a lithium imidazolide. This N-deprotonation is typically the first and most favorable metalation event.
Following N-deprotonation, further lithiation can occur at the carbon atoms of the imidazole ring. The C2 proton is generally the most acidic carbon-bound proton in simple imidazoles; however, in this molecule, the C2 position is already substituted. Therefore, subsequent lithiation would target the C4 or C5 positions. The regioselectivity of this second deprotonation can be influenced by the directing capabilities of the substituents and the specific base used. The hydroxymethyl group and the pyridin-3-yl group can exert directing effects. Directed ortho-metalation (DoM) is a powerful tool where a substituent directs a strong base to deprotonate an adjacent position. It is plausible that the pyridyl nitrogen or the oxygen of the deprotonated hydroxymethyl group (alkoxide) could coordinate the lithium cation, directing the base to the C4 position of the imidazole ring.
A general scheme for the stepwise lithiation is presented below:
| Step | Position | Reagent | Intermediate | Notes |
| 1 | N1 | 1 equiv. n-BuLi | Lithium imidazolide | Most favorable initial deprotonation. |
| 2 | C4/C5 | 2nd equiv. n-BuLi/t-BuLi | Dilithiated species | Regioselectivity influenced by directing groups and reaction conditions. C4 is potentially favored due to proximity to the substituents. |
The resulting lithiated intermediates are potent nucleophiles that can be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, silyl (B83357) chlorides) to introduce new functional groups onto the imidazole core.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character significantly influences its reactivity, making it generally resistant to electrophilic attack while being more susceptible to nucleophilic substitution, particularly when activated.
Electrophilic Aromatic Substitution on the Pyridine Moiety
Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is challenging. The pyridine nitrogen deactivates the ring towards electrophiles, a deactivation that is exacerbated under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), as the pyridine nitrogen becomes protonated. quimicaorganica.orgyoutube.com This protonated pyridinium species is significantly more electron-deficient and thus less reactive.
In this compound, the imidazolylmethyl substituent at the C3 position further complicates the reaction. This group is expected to act as a deactivating group, further reducing the nucleophilicity of the pyridine ring. If a reaction were forced under harsh conditions, substitution would be predicted to occur at the C5 position, which is meta to the existing substituent and avoids the formation of highly unstable cationic intermediates where the positive charge is adjacent to the ring nitrogen. quimicaorganica.org Reactions like Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates strongly to the basic pyridine nitrogen, leading to profound deactivation. youtube.com
N-Oxidation of the Pyridine Nitrogen
A common and effective strategy to modulate the reactivity of the pyridine ring is through N-oxidation. The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using various oxidizing agents. acs.org This transformation significantly alters the electronic properties of the ring.
Table of Common Oxidizing Agents for Pyridine N-Oxidation:
| Reagent | Typical Conditions | Reference |
| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to rt | arkat-usa.org |
| Hydrogen peroxide (H₂O₂) / Acetic Acid | 70-80 °C | arkat-usa.org |
| Peracetic acid | In situ or pre-formed | |
| Potassium peroxymonosulfate (B1194676) (Oxone®) | H₂O / CH₃CN |
The resulting N-oxide is a versatile intermediate. The N-oxide group is strongly electron-donating through resonance, which activates the C2 and C4 positions towards electrophilic attack. youtube.comscripps.edu Simultaneously, it is electron-withdrawing inductively, which enhances the susceptibility of the C2 and C4 positions to nucleophilic attack. For the purpose of further functionalization via electrophilic substitution, N-oxidation is a key activating step, primarily directing incoming electrophiles to the C4 position. youtube.com
Halogenation and Cross-Coupling Precursors
The introduction of a halogen atom onto either the imidazole or pyridine ring provides a synthetic handle for further elaboration, most notably through transition-metal-catalyzed cross-coupling reactions.
Halogenation: Regioselective halogenation presents a challenge due to the multiple potential reaction sites.
Imidazole Ring: The electron-rich imidazole ring is generally more susceptible to electrophilic halogenation (e.g., using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)) than the pyridine ring. Halogenation would be expected to occur at the C4 or C5 position.
Pyridine Ring: Direct halogenation of the pyridine ring requires harsh conditions and often yields mixtures of products. nih.gov A more controlled approach involves activating the ring via N-oxidation. The resulting pyridine N-oxide can then be halogenated at the C4-position under milder conditions. Alternatively, modern methods involving a temporary ring-opening/closing sequence via Zincke imine intermediates have been developed for the selective halogenation of pyridines at the C3-position. chemrxiv.orgresearchgate.net
Cross-Coupling Reactions: Once halogenated, the resulting halo-derivatives of this compound can serve as precursors in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines). nih.govnih.govacs.orgresearchgate.net These reactions are invaluable for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. For example, a 4-bromo-pyridine derivative could be coupled with an arylboronic acid to introduce a new aryl group at the C4 position.
Regioselective Functionalization Strategies
Achieving regioselective functionalization of this compound requires careful consideration of the inherent reactivity of each ring and the strategic use of protecting groups and activating/directing groups.
A plausible strategy for selective functionalization at the C4 position of the pyridine ring could involve the following steps:
Protection: The acidic N-H of the imidazole and the hydroxyl group are first protected to prevent side reactions. Common protecting groups could include a tert-butyldimethylsilyl (TBDMS) group for the alcohol and a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group for the imidazole nitrogen.
Activation: The protected compound is then subjected to N-oxidation using a reagent like m-CPBA to activate the pyridine ring.
Electrophilic Substitution: The resulting pyridine N-oxide is then treated with an electrophile (e.g., a halogenating agent like POBr₃/PBr₃ for bromination) to achieve substitution at the C4 position.
Cross-Coupling: The C4-functionalized intermediate can then be used in cross-coupling reactions.
Deprotection: Finally, removal of the protecting groups would yield the desired functionalized product.
Alternatively, directed ortho-metalation (DoM) could provide a different regiochemical outcome. After protection of the N-H and O-H protons, treatment with a strong lithium base (e.g., n-BuLi or LDA) could lead to regioselective deprotonation at the C4 position of the pyridine ring, directed by the coordination of lithium to the C3-substituent and the pyridine nitrogen. clockss.orgrsc.orgresearchgate.net Trapping the resulting organolithium species with an electrophile would install a substituent at C4.
Ring-Opening and Rearrangement Reactions
The heterocyclic core of this compound, composed of two stable aromatic rings, is robust and does not readily undergo ring-opening or rearrangement reactions under typical synthetic conditions. Aromatic systems like imidazole and pyridine require a significant input of energy to disrupt their stabilizing resonance energy.
While ring-opening reactions of nitrogen heterocycles are known, they often involve strained rings (like aziridines), highly activated systems, or harsh reaction conditions that are not generally applicable to this compound. researchgate.net Similarly, classic molecular rearrangements in heterocyclic chemistry (e.g., Dimroth, Cornforth, or Bamberger rearrangements) have specific substrate requirements that are not met by the structure of this compound. wiley-vch.de No literature precedent suggests that this molecule is prone to spontaneous or easily induced ring-opening or skeletal rearrangement. Such transformations would likely require bespoke strategies designed to overcome the inherent aromatic stability, for instance, through metal complexation to induce novel reactivity patterns. rsc.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons to predict geometry, energy, and electronic distribution.
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules. nih.gov This method is used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by finding the minimum energy conformation. For complex molecules like those containing imidazole (B134444) and pyridine (B92270) rings, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or DGDZVP, are employed to optimize the molecular structure. researchgate.netresearchgate.netdntb.gov.ua
These computational studies provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The comparison between theoretical data from DFT and experimental data, for instance from single-crystal X-ray diffraction (SC-XRD), often shows excellent agreement, thereby validating the computational model. researchgate.net Furthermore, DFT calculations can determine thermodynamic parameters, which indicate the relative stability of the molecule. researchgate.net
Table 1: Example of DFT-Calculated Parameters for a Related Pyridin-3-yl Methanol (B129727) Derivative This table presents data for an analogous compound to illustrate the outputs of DFT calculations. Data for 1H-imidazol-2-yl(pyridin-3-yl)methanol would be specific to its computed structure.
| Parameter | Description | Typical Output |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Reported in Hartrees or eV. |
| Dipole Moment | A measure of the molecule's overall polarity. | Reported in Debye. |
| Bond Lengths | The calculated distances between specific atoms (e.g., C-N, C-O). | Reported in Angstroms (Å). |
| Bond Angles | The calculated angles between three connected atoms (e.g., C-N-C). | Reported in degrees (°). |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov These energies are calculated using DFT and are instrumental in understanding charge transfer interactions within the molecule. irjweb.comnih.gov Global reactivity descriptors, such as chemical hardness (η), softness (α), and electronegativity (χ), can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. dntb.gov.uairjweb.com
Table 2: Frontier Molecular Orbital Data for an Imidazole Derivative This table shows representative data for a related imidazole compound to demonstrate the principles of HOMO-LUMO analysis. irjweb.com
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -6.2967 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E(LUMO) | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔE (Gap) | 4.4871 | The energy difference between LUMO and HOMO, indicating chemical reactivity. |
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is vital for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic compounds. nih.gov Quantum chemical methods, particularly DFT, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. researchgate.net
Theoretical predictions of chemical shifts for a proposed structure can be compared with experimental spectra. A close match between the calculated and observed values provides strong evidence for the correct structural assignment. Computational approaches can achieve a high degree of accuracy, with root mean square errors for ¹H shifts often falling between 0.2 and 0.4 ppm. nih.gov
Table 3: Representative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This is an illustrative table. A specific study on this compound would be required for actual data.
| Proton Environment | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Imidazole N-H | 11.10 | 11.08 | 0.02 |
| Pyridine H-2 | 8.30 | 8.28 | 0.02 |
| Pyridine H-4 | 7.98 | 7.96 | 0.02 |
| Aromatic C-H | 7.40 | 7.42 | -0.02 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). nih.gov
The calculated vibrational spectra can be compared with experimental FT-IR spectra to aid in the assignment of observed absorption bands. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so a scaling factor is typically applied to improve the correlation. nih.gov This analysis helps confirm the presence of key functional groups, such as O-H, N-H, C=N, and C-O bonds within the molecular structure.
Table 4: Example of Predicted Vibrational Frequencies for a Heterocyclic Compound This table illustrates typical results from vibrational frequency calculations. Specific values would be unique to this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3550 | 3200-3600 |
| N-H Stretch | 3400 | 3100-3500 |
| Aromatic C-H Stretch | 3100 | 3000-3100 |
| C=N Stretch | 1620 | 1550-1650 |
| C-O Stretch | 1250 | 1000-1300 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, these studies can elucidate reaction mechanisms, identify intermediates and transition states, and calculate activation energies. nih.gov
For a compound like this compound, computational modeling could be used to explore its synthesis. For example, the reduction of a C-2 aroyl substituted imidazole derivative with a reducing agent like NaBH₄ is a plausible synthetic step. nih.gov DFT calculations could model this reaction by:
Optimizing the geometries of the reactant, product, and any intermediates.
Locating the transition state structure connecting the reactant and product.
Calculating the activation energy barrier, which provides insight into the reaction kinetics and feasibility under specific conditions.
Such studies can also explain reaction outcomes, such as why certain isomers are formed or why specific reagents are effective. nih.govacs.org By understanding the energetic landscape of a reaction, chemists can optimize reaction conditions to improve yields and selectivity.
Conformation and Tautomerism Studies via Molecular Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and tautomeric equilibria of molecules in different environments. nih.govresearchgate.net For this compound, MD simulations can provide insights into the rotational freedom around the single bond connecting the imidazole and pyridine rings, as well as the bond between the methanol carbon and the imidazole ring.
The imidazole ring itself can exist in two tautomeric forms, with the hydrogen atom on either of the two nitrogen atoms. nih.gov The relative stability of these tautomers can be influenced by the solvent and the specific substitution pattern on the ring. nih.gov MD simulations in both polar and non-polar solvents can reveal the preferred tautomeric state and conformational preferences of the molecule. nih.gov
Table 2: Predicted Conformational and Tautomeric Properties from Molecular Dynamics Simulations
| Property | Predicted Observation |
| Rotational Barrier (Imidazole-Pyridine) | 5 - 15 kcal/mol |
| Preferred Dihedral Angle | Non-planar |
| Tautomer Population Ratio (in water) | N1-H tautomer slightly favored |
Note: These predictions are based on general principles and studies of similar molecular systems. Specific MD simulations for this compound would be needed for quantitative results.
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, C-H...π)
The structure and properties of this compound are significantly influenced by a variety of non-covalent interactions. nih.gov These interactions are crucial in determining the crystal packing of the molecule and its interactions with biological targets.
Hydrogen Bonding: The molecule has several hydrogen bond donors (the N-H of the imidazole and the O-H of the methanol) and acceptors (the nitrogen atoms of both the imidazole and pyridine rings, and the oxygen of the methanol). nih.govmdpi.com These allow for the formation of a complex network of intermolecular hydrogen bonds. rsc.org
π-π Stacking: The electron-rich imidazole and pyridine rings can engage in π-π stacking interactions, which are important for the stabilization of crystal structures and in biological recognition. rsc.orgnih.gov
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. researchgate.net
Table 3: Typical Geometries and Energies of Non-Covalent Interactions
| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) |
| N-H···N Hydrogen Bond | 2.8 - 3.2 | 3 - 7 |
| O-H···N Hydrogen Bond | 2.7 - 3.1 | 4 - 8 |
| π-π Stacking (Parallel Displaced) | 3.3 - 3.8 | 1 - 3 |
| C-H···π Interaction | 3.5 - 4.0 | 0.5 - 1.5 |
Note: These values represent typical ranges for these types of interactions and are not specific to computationally derived values for this compound.
Coordination Chemistry and Catalysis
1H-Imidazol-2-yl(pyridin-3-yl)methanol as a Ligand System
General principles of coordination chemistry suggest that this compound possesses the potential to act as a versatile ligand for transition metals. The presence of multiple nitrogen donors in the imidazole (B134444) and pyridine (B92270) rings, along with the hydroxyl group, offers several potential binding sites. However, specific studies to confirm and characterize these interactions have not been reported.
Coordination Modes to Transition Metals
There is no available scientific literature that describes the specific coordination modes of this compound to transition metals. Hypothetically, it could coordinate as a monodentate, bidentate, or even a bridging ligand, utilizing the nitrogen atoms of the pyridine and imidazole rings. The involvement of the methanolic oxygen in coordination is also a possibility. Without experimental data, such as X-ray crystallographic studies, these potential coordination modes remain speculative.
Synthesis and Characterization of Metal Complexes
A search of chemical databases and scientific journals did not yield any reports on the synthesis and characterization of metal complexes specifically derived from this compound. The synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt, but no procedures or characterization data (such as spectroscopic or magnetic properties) have been published.
Application in Homogeneous Catalysis
The potential for ligands to be applied in homogeneous catalysis is a significant area of research. However, the catalytic activity of complexes containing this compound has not been explored in the scientific literature.
Asymmetric Catalysis with Chiral Complexes
For a ligand to be effective in asymmetric catalysis, it typically needs to be chiral to induce enantioselectivity. While this compound itself is achiral, it could potentially be used to synthesize chiral metal complexes. However, there are no published studies on the synthesis of chiral complexes of this ligand or their application in asymmetric catalysis.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Pyridine and imidazole-containing ligands are known to form active catalysts for cross-coupling reactions. Despite this, no research has been published that investigates the use of this compound as a ligand in Suzuki, Heck, Sonogashira, or other cross-coupling reactions. Therefore, no data on its performance, such as catalytic activity or stability, is available.
Polymerization Catalysis
Similarly, the application of metal complexes of this compound in polymerization catalysis has not been reported in the scientific literature.
Mechanistic Studies of Catalytic Cycles
The catalytic utility of metal complexes derived from this compound and its related structures is an area of active investigation. The ligand's N-donor atoms from both the imidazole and pyridine rings, along with the hydroxyl group, allow for versatile coordination to metal centers, influencing the catalytic activity and mechanism.
Detailed research into ligands sharing the core 2-(1H-imidazol-2-yl)pyridine structure reveals their capacity for hemilability, a property where one donor atom of a multidentate ligand can reversibly dissociate from the metal center. This characteristic is often crucial in creating a vacant coordination site necessary for substrate binding and activation during a catalytic cycle. While direct mechanistic studies on catalysts formed specifically with this compound are not extensively detailed in the available literature, insights can be drawn from analogous systems.
For instance, copper(I) complexes featuring substituted 2-(1H-imidazol-2-yl)pyridine ligands have demonstrated catalytic activity in ketalization reactions. researchgate.net These processes are fundamental in organic synthesis for the protection of carbonyl groups. A plausible catalytic cycle would involve the coordination of the carbonyl substrate to the copper center, followed by a nucleophilic attack from an alcohol (like ethylene (B1197577) glycol), facilitated by the metal complex acting as a Lewis acid. The imidazolyl-pyridine ligand would stabilize the metal center throughout this process.
Palladium(II) complexes with similar ligand frameworks have also been synthesized and characterized. researchgate.net The electronic and structural features of these complexes are fine-tuned by substituents on the ligand, which in turn affects their catalytic performance, potentially in cross-coupling reactions where the lability of the ligand can play a key role in the oxidative addition and reductive elimination steps.
The table below summarizes the catalytic applications of complexes with related imidazolyl-pyridine ligands.
| Catalyst Type | Reaction Type | Key Mechanistic Feature/Observation |
| Copper(I) complexes with substituted ligands | Ketalization | Effective under mild conditions, suggesting efficient substrate activation. researchgate.net |
| Palladium(II) complexes with derivative ligands | Cross-coupling (potential) | Ligand hemilability may facilitate key catalytic steps. researchgate.net |
Design of Metal-Organic Frameworks (MOFs) using the Compound as a Building Block
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. Imidazole-based ligands are frequently employed in MOF synthesis due to their robust coordination capabilities and the potential for creating frameworks with high thermal stability and specific functionalities. researchgate.net
While direct examples of MOFs constructed from this compound as the primary linker are not prominently reported, the principles of MOF design strongly support its potential utility. The bifunctional nature of the molecule, offering coordination sites through both the imidazole and pyridine rings, allows it to act as a linker between metal centers, potentially forming 1D, 2D, or 3D networks. researchgate.net The hydroxyl group could either remain as a pendant functional group within the pores of the MOF, offering sites for post-synthetic modification or specific guest interactions, or it could participate in the coordination network itself.
The design of MOFs is a systematic process where the geometry of the organic linker and the coordination preference of the metal ion are matched to target a specific network topology. mdpi.com For example, using a linear linker with a metal ion that prefers octahedral coordination can lead to the formation of a porous 3D framework. The angular nature of this compound would likely result in more complex and potentially interpenetrated network structures.
Researchers have successfully synthesized numerous MOFs using various imidazole-containing linkers, demonstrating their versatility. For example, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene has been used to create MOFs with excellent CO2 adsorption capabilities. mdpi.com Similarly, 1,4-di(1H-imidazol-4-yl)benzene has been incorporated into MOFs that exhibit selective sensing of metal ions and ketone molecules. rsc.org These examples highlight the modularity and functional potential that imidazole-based linkers bring to MOF design.
The table below outlines the characteristics of MOFs built from analogous imidazole-based linkers.
| Linker Example | Metal Ion(s) | Resulting MOF Properties/Applications |
| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu, Cr, Al | High CO2 adsorption capacity and CO2/N2 selectivity. mdpi.com |
| 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene | Cu, Co | Varied 2D and 3D supramolecular network structures. researchgate.net |
| 1,4-di(1H-imidazol-4-yl)benzene | Zn, Co, Ni, Cd | Porous frameworks for fluorescent sensing and selective gas adsorption. rsc.org |
The potential incorporation of this compound into MOF structures opens avenues for creating novel materials with tailored properties for applications in gas storage, separation, and heterogeneous catalysis.
Potential Applications in Chemical and Materials Science
Molecular Recognition and Supramolecular Chemistry
Scientific literature detailing the role of 1H-imidazol-2-yl(pyridin-3-yl)methanol in molecular recognition and supramolecular chemistry is not available in the public domain based on the conducted searches. While the imidazole (B134444) and pyridine (B92270) moieties are known to participate in such interactions in other molecules, specific studies on this compound are absent.
No research was found that investigates the host-guest interactions of this compound. There are no published data on its capacity to act as either a host or a guest molecule in the formation of inclusion complexes.
There is no available research that describes the self-assembly processes of this compound. Information regarding its ability to form ordered supramolecular structures through non-covalent interactions is not documented in the searched scientific literature.
Advanced Materials Science
No specific research articles or data were identified that explore the use of this compound in the field of advanced materials science.
No studies were found that report on the luminescent properties of this compound. Consequently, there is no information regarding its potential application as a luminescent material, such as a dye for solar cells or for other optical applications.
Research on the application of this compound in the development of pH-responsive materials is not present in the available literature. While imidazole-containing compounds can exhibit pH-responsive behavior, no studies have specifically characterized this property for this compound.
Chemical Sensors and Probes
No published research was found that details the use of this compound as a chemical sensor or probe. There is no information on its ability to detect or quantify specific analytes.
Precursor for Advanced Organic Synthesis
The unique structural arrangement of this compound, featuring a reactive hydroxyl group attached to a carbon linking two distinct aromatic heterocyclic systems—imidazole and pyridine—renders it a valuable precursor for the construction of more complex molecular entities. The imidazole ring can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a basic nitrogen center and an aromatic system capable of various transformations. mdpi.com
The primary point of reactivity for its role as a precursor is the methanol (B129727) moiety. This hydroxyl group can be readily converted into other functional groups, serving as a handle for elaboration. For instance, it can be oxidized to an aldehyde or ketone, halogenated to form a reactive halomethyl derivative, or etherified/esterified to introduce a wide array of substituents. wisconsin.edunih.gov
Research on analogous C-2 aroyl-substituted imidazolo methanol derivatives demonstrates their utility as starting materials for synthesizing heterobicyclic systems like imidazoxazinones. nih.gov In these syntheses, the hydroxyl group and the imidazole N-H proton are targeted for cyclization reactions with bifunctional reagents. This suggests that this compound could similarly serve as a linchpin in domino or multicomponent reactions to build fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. rsc.orgnih.gov
The general synthetic utility is outlined in the following table, based on reactions of analogous compounds:
| Transformation | Reagents | Resulting Functional Group | Potential Application |
| Oxidation | PCC, DMP | Aldehyde/Ketone | Synthesis of imines, extended conjugated systems |
| Halogenation | SOCl₂, PBr₃ | Halomethyl (e.g., -CH₂Cl) | Precursor for nucleophilic substitution, Grignard reagents |
| Esterification | Acyl chlorides, Carboxylic acids | Ester (-OCOR) | Introduction of diverse side chains, prodrug design |
| Etherification | Alkyl halides, Williamson synthesis | Ether (-OR) | Modification of solubility and steric properties |
| Cyclization | Chloroacetyl chloride, Phosgene | Fused heterocycles (e.g., Imidazoxazinones) | Creation of novel chemical scaffolds |
These transformations enable the strategic incorporation of the imidazole-pyridine core into larger, more functionally diverse molecules, highlighting its role as a versatile building block in advanced organic synthesis.
Scaffold in Ligand Design for Target-Oriented Chemical Biology Research
The this compound scaffold is a "privileged structure" in medicinal chemistry and chemical biology. Its constituent imidazole and pyridine rings are common features in biologically active molecules, capable of engaging in a variety of non-covalent interactions with macromolecular targets like proteins and enzymes. nih.govnih.gov This makes the scaffold an excellent starting point for designing specific ligands for target-oriented research, excluding any clinical applications.
Derivatives of the imidazole-pyridine scaffold are known to inhibit various enzymes through several well-established chemical mechanisms. The inhibitory action is fundamentally rooted in the electronic and structural properties of the heterocyclic rings.
Metalloenzyme Inhibition: The nitrogen atoms of the imidazole ring, particularly the sp²-hybridized nitrogen, are excellent ligands for transition metal ions. nih.gov In many metalloenzymes, a key catalytic step involves a metal cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺). Ligands based on the imidazole scaffold can coordinate to this metal ion in the enzyme's active site, displacing water or endogenous ligands and thereby inactivating the enzyme. A prominent example is the inhibition of zinc-containing carbonic anhydrases or iron-containing cytochrome P450 enzymes by imidazole-based compounds. researchgate.net
Hydrogen Bonding: The imidazole ring possesses both a hydrogen bond donor (the N-H group) and an acceptor (the 'pyridine-like' nitrogen). The pyridine ring contains an additional hydrogen bond acceptor. These features, combined with the hydroxyl group, allow ligands derived from this scaffold to form a network of specific hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in an enzyme's active site. These interactions can stabilize the ligand-enzyme complex and block substrate access. nih.gov
Aromatic and Hydrophobic Interactions: The two aromatic rings can engage in π-π stacking, cation-π, and hydrophobic interactions with aromatic (e.g., phenylalanine, tyrosine, tryptophan) and aliphatic (e.g., leucine, valine) amino acid residues in the binding pocket. These interactions are crucial for achieving high binding affinity and selectivity. researchgate.net
The combination of these interactions allows for the rational design of potent and selective enzyme inhibitors for research purposes.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how ligands derived from the this compound scaffold interact with their protein targets at a molecular level. These studies provide insights that guide the rational design of new, more effective ligands. nih.gov
Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site and estimates its binding affinity (docking score). nih.gov Studies on related imidazole- and pyridine-containing molecules have revealed common interaction patterns. For example, docking studies of thiazolo[3,2-a]pyridine derivatives with the enzyme α-amylase showed key hydrogen bonds with catalytic residues like Asp197 and Glu233, alongside hydrophobic interactions within the active site pocket. plos.org
MD simulations provide a dynamic view of the protein-ligand complex over time, assessing the stability of the predicted binding pose and the flexibility of the interacting components. plos.org These simulations can reveal stable hydrogen bond networks, the role of water molecules in mediating interactions, and conformational changes in the protein or ligand upon binding. nih.gov
The following table summarizes typical findings from molecular modeling studies on analogous heterocyclic scaffolds, which would be expected for derivatives of this compound.
| Computational Method | Key Information Provided | Example Findings for Analogous Scaffolds |
| Molecular Docking | Binding pose, binding affinity (score), key interacting residues | Hydrogen bonds to catalytic residues; π-π stacking with aromatic side chains; salt bridges to charged residues. plos.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Stability of binding pose, conformational flexibility, solvent effects | Calculation of Root Mean Square Deviation (RMSD) to confirm complex stability; analysis of persistent hydrogen bonds over time. nih.govplos.org |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Quantitative estimation of binding affinity | Decomposition of binding energy into contributions from electrostatic, van der Waals, and solvation energies. nih.gov |
These computational approaches are crucial for the hit-to-lead optimization process in ligand design, allowing for the virtual screening of derivatives and the prioritization of candidates for synthesis and experimental testing.
A molecular probe is a compound used to detect, visualize, or quantify a specific analyte (e.g., a metal ion, a reactive oxygen species, or a specific enzyme) within a complex environment. The this compound scaffold possesses inherent features that make it an attractive core for the design of selective molecular probes, particularly fluorescent probes.
The fundamental design of such a probe typically involves three components: a fluorophore (the light-emitting part), a recognition site (which selectively binds the analyte), and a linker. The interaction between the recognition site and the analyte causes a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence (e.g., turning "on" or "off," or shifting in color).
Key design principles for adapting the this compound scaffold include:
Exploiting Intrinsic Fluorescence: The conjugated π-system of the imidazole-pyridine core can be extended through chemical modification to create a molecule with intrinsic fluorescence.
Chelation-Based Sensing: The nitrogen atoms of both the imidazole and pyridine rings, along with the oxygen of the methanol group, form a potential tridentate chelation site. This site can be engineered to selectively bind specific metal ions. Binding of a metal ion can rigidify the structure and modulate photoinduced electron transfer (PET) or internal charge transfer (ICT) processes, resulting in a strong fluorescence response. Pyridine-based sensors have demonstrated high selectivity for ions like Pb²⁺ through this mechanism. scilit.com
Reaction-Based Probes: The hydroxyl group can be masked with a specific protecting group that is selectively cleaved by a target enzyme or a reactive chemical species. This cleavage reaction would release the core fluorophore, leading to a "turn-on" fluorescence signal.
By modifying the scaffold—for example, by extending the aromatic system or attaching known fluorophores and tuning the binding pocket—researchers can develop highly selective and sensitive molecular probes for various applications in chemical biology and environmental sensing.
Q & A
Basic: How can the synthesis of 1H-imidazol-2-yl(pyridin-3-yl)methanol be optimized for higher yields?
Methodological Answer:
The synthesis typically involves condensation between imidazole and pyridine derivatives under reflux conditions. For example, refluxing 1H-imidazole-4-carboxaldehyde with aminophenol in methanol, catalyzed by glacial acetic acid, yields imidazole-containing ligands in ~61% efficiency after purification . Key variables include:
- Solvent choice : Methanol is preferred for its polarity and ability to dissolve intermediates.
- Catalyst : Acetic acid accelerates Schiff base formation.
- Reaction time : 2 hours under reflux ensures completion, as shorter times may leave unreacted precursors.
- Purification : Cold methanol washes and diethyl ether drying minimize impurities.
Basic: What spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : DMSO-d₆ or CDCl₃ are suitable solvents. For imidazole derivatives, expect aromatic proton signals between δ 6.35–8.69 ppm (imidazole and pyridine protons) and hydroxyl groups at δ ~11–13 ppm (broad singlet) .
- LC-MS/MS : Accurately confirms molecular weight (e.g., [M+H]⁺ ion for C₁₀H₉N₃O at m/z 187.09) and fragmentation patterns .
- Elemental analysis : Validates purity (e.g., C: 64.13%, H: 4.81%, N: 22.42%) .
Advanced: How can crystallographic data resolve structural ambiguities in imidazole-pyridine hybrids?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. For example:
- Data collection : Use high-resolution (≤0.9 Å) synchrotron radiation for accurate bond-length measurements (mean σ(C–C) = 0.002 Å) .
- Twinned data handling : SHELXPRO can model twinning in macromolecular crystals .
- Hydrogen bonding : Identify intermolecular interactions (e.g., O–H···N) stabilizing the methanol moiety .
Advanced: What strategies address contradictions in catalytic activity data for imidazole-based complexes?
Methodological Answer:
- Control experiments : Compare catalytic performance against metal-free ligands to isolate ligand-specific effects .
- Kinetic studies : Monitor reaction progress via UV-Vis or NMR to distinguish rate-limiting steps.
- Computational modeling : DFT calculations can predict active sites (e.g., imidazole’s nitrogen lone pairs in bimetallic catalysts) .
- Reproducibility : Standardize solvent purity (e.g., anhydrous methanol) and reaction atmospheres (e.g., argon for air-sensitive steps) .
Advanced: How do tautomeric equilibria impact spectral interpretation of imidazole derivatives?
Methodological Answer:
Imidazole tautomerism (e.g., 1H vs. 4H forms) complicates NMR analysis. Strategies include:
- Variable-temperature NMR : Freezing equilibria at 90 K simplifies splitting of imidazole proton signals .
- Deuterium exchange : Replace exchangeable protons (e.g., –OH) to reduce signal broadening.
- X-ray crystallography : Resolve tautomeric forms definitively, as seen in studies of benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
